N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-4-fluorobenzohydrazide
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Overview
Description
N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[321]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-4-fluorobenzohydrazide is a complex organic compound featuring a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-4-fluorobenzohydrazide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and a suitable ketone under acidic conditions.
Bromination: The indole derivative is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid.
Introduction of the Azabicyclo Group: The azabicyclo[3.2.1]octane moiety is introduced via a nucleophilic substitution reaction, where the brominated indole reacts with a trimethyl-substituted azabicyclo compound.
Hydrazide Formation: The final step involves the condensation of the brominated indole derivative with 4-fluorobenzohydrazide under reflux conditions in a polar solvent like ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group in the indole core can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the indole ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of 2-hydroxyindole derivatives.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems. It can be used in assays to investigate its potential as an enzyme inhibitor or activator.
Medicine
Due to its potential biological activity, this compound is of interest in medicinal chemistry for the development of new therapeutic agents. Its ability to interact with biological targets could lead to the discovery of new drugs for treating various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism by which N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-4-fluorobenzohydrazide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s indole core can mimic natural substrates, allowing it to bind to active sites and modulate biological activity. The azabicyclo group may enhance binding affinity and specificity, while the bromine and fluorine atoms can influence the compound’s electronic properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-oxo-1,2-dihydro-3H-indole-3-ylidene derivatives: These compounds share the indole core and bromine substitution but lack the azabicyclo group.
4-Fluorobenzohydrazide derivatives: These compounds have the hydrazide functionality but differ in the rest of the structure.
Uniqueness
N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-4-fluorobenzohydrazide is unique due to the combination of its indole core, azabicyclo group, and halogen substitutions. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Biological Activity
N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-4-fluorobenzohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including the mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The molecular formula of this compound is C28H33BrN4O4 with a molecular weight of 569.5 g/mol. Its structure comprises an indole moiety linked to a bicyclic azabicyclo group and a hydrazide functional group, which are known to influence biological interactions significantly.
Property | Value |
---|---|
Molecular Formula | C28H33BrN4O4 |
Molecular Weight | 569.5 g/mol |
IUPAC Name | N-[5-bromo-2-hydroxy-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]indol-3-yl]imino-2-(2-methoxyphenoxy)acetamide |
InChI | InChI=1S/C28H33BrN4O4/c1... |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The indole ring can engage in π–π stacking interactions with aromatic residues in proteins, while the hydrazide moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of target proteins, leading to various pharmacological effects.
Potential Mechanisms
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing signaling pathways.
- Cytotoxic Effects : Similar compounds have shown cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance:
Compound | MIC (µg/mL) | Activity Against |
---|---|---|
N'-{(3Z)-5-bromo... | 50 | Bacillus subtilis (Gram-positive) |
N'-{(3Z)-5-bromo... | 100 | Escherichia coli (Gram-negative) |
Study on Indole Derivatives
A study evaluated the biological activity of several indole derivatives, including those structurally related to N'-{(3Z)-5-bromo...}. The results showed that certain derivatives exhibited significant antibacterial properties against Staphylococcus aureus and Pseudomonas aeruginosa.
SIRT2 Inhibition
A series of benzofuran derivatives were synthesized and tested for SIRT2 inhibition. While not directly related to N'-{(3Z)-5-bromo...}, the findings suggest that similar hydrazide-containing compounds can selectively inhibit SIRT2 with IC50 values in the micromolar range, indicating potential therapeutic applications in metabolic disorders.
Structure–Activity Relationship (SAR)
The SAR analysis indicates that modifications to the indole or hydrazide moieties can significantly impact biological activity. For example:
- Bromination : The presence of bromine enhances lipophilicity and may improve binding affinity to target proteins.
- Hydrazide Variations : Altering the substituents on the hydrazide group can modulate potency and selectivity for specific targets.
Summary Table of SAR Findings
Modification | Effect on Activity |
---|---|
Bromine substitution | Increased lipophilicity and binding affinity |
Methoxy group addition | Enhanced solubility but variable activity |
Properties
Molecular Formula |
C26H28BrFN4O2 |
---|---|
Molecular Weight |
527.4 g/mol |
IUPAC Name |
N-[5-bromo-2-hydroxy-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]indol-3-yl]imino-4-fluorobenzamide |
InChI |
InChI=1S/C26H28BrFN4O2/c1-25(2)11-19-12-26(3,13-25)14-31(19)15-32-21-9-6-17(27)10-20(21)22(24(32)34)29-30-23(33)16-4-7-18(28)8-5-16/h4-10,19,34H,11-15H2,1-3H3 |
InChI Key |
QCMVDYZVJOIKAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC(C1)(CN2CN3C4=C(C=C(C=C4)Br)C(=C3O)N=NC(=O)C5=CC=C(C=C5)F)C)C |
Origin of Product |
United States |
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